N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in alkaline ethanol (KOH) . The compound features a furan-2-yl moiety at the 5-position of the triazole ring and an acetylamino-methoxyphenyl group linked via a sulfanylacetamide bridge. Its anti-exudative activity (AEA) has been demonstrated in rat models, showing efficacy comparable to diclofenac sodium at 10 mg/kg .
Properties
Molecular Formula |
C17H18N6O4S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N6O4S/c1-10(24)19-11-5-6-13(26-2)12(8-11)20-15(25)9-28-17-22-21-16(23(17)18)14-4-3-7-27-14/h3-8H,9,18H2,1-2H3,(H,19,24)(H,20,25) |
InChI Key |
XWFCZWRPBRRXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline. This intermediate is then reacted with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetylamino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological targets can provide insights into mechanisms of action relevant to drug development. For instance, studies have shown that derivatives of triazole compounds exhibit significant biological activity, including antimicrobial and antifungal properties .
Medicine
Research has focused on the therapeutic potential of this compound in treating various diseases. The presence of the triazole ring is particularly noteworthy as many triazole derivatives are known for their antifungal and anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic microorganisms .
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in formulating specialized coatings or as a reagent in organic synthesis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of triazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents .
Case Study 2: Enzyme Inhibition
Research has shown that triazole compounds can act as effective enzyme inhibitors. For example, derivatives have been tested for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal survival and pathogenicity. This inhibition could lead to the development of novel antifungal therapies .
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-amino group in the target compound contrasts with 4-ethyl or 4-phenyl in analogs, influencing electronic and steric properties .
Table 2: Anti-Exudative and Antimicrobial Activities
Key Observations :
- The target compound’s anti-exudative activity outperforms many analogs due to its 4-amino and furan-2-yl groups, which likely modulate inflammatory pathways .
- Antimicrobial efficacy in analogs (e.g., KA3) correlates with electron-withdrawing substituents (e.g., nitro, chloro), absent in the target compound .
Physicochemical and Spectral Comparisons
Table 3: Melting Points, Yields, and Spectral Data
Key Observations :
- Higher melting points in analogs with rigid substituents (e.g., phenoxy-methyl in Compound 15) suggest enhanced crystallinity .
- The target compound’s 1H NMR aligns with analogs, confirming the sulfanylacetamide bridge and aromatic substitution patterns .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Acetylamino group : Enhances solubility and potential interaction with biological targets.
- Methoxy group : May influence pharmacokinetics and receptor binding.
- Triazole ring : Known for antifungal properties and interaction with various enzymes.
- Furan moiety : Often associated with biological activity in medicinal chemistry.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, compounds containing triazole rings have demonstrated significant inhibitory effects against various fungi.
Table 1: Antifungal Activity Data
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Compound A | 12.5 µg/mL | Candida albicans |
| Compound B | 25 µg/mL | Aspergillus niger |
| This compound | TBD | TBD |
Studies suggest that the presence of the methoxy and furan groups enhances the antifungal properties of similar compounds by increasing their lipophilicity and facilitating membrane penetration .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study conducted on multicellular spheroids indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | MCF7 (Breast Cancer) |
| Compound D | 15 | HeLa (Cervical Cancer) |
| This compound | TBD | TBD |
Research indicates that the triazole moiety may interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation .
Case Studies
- Antifungal Screening : A series of compounds were synthesized and tested for antifungal activity against Fusarium oxysporum. The results showed that derivatives containing both triazole and furan rings had superior activity compared to controls .
- Cytotoxicity Assay : In vitro assays on breast and cervical cancer cell lines demonstrated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
